4-(2-氨基乙基)-5-(4-氟苯基)-1,2-二氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

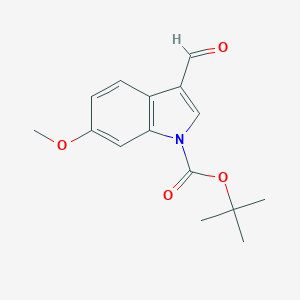

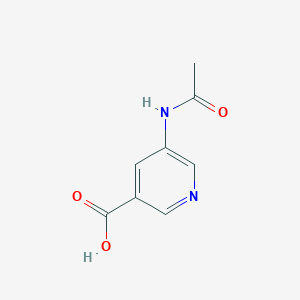

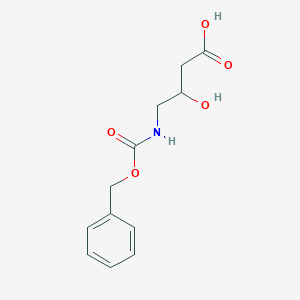

4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one, or 4-AE-5-FP-1,2-DHP, is a novel pyrazolone derivative that has been studied for its potential applications in medical and scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

科学研究应用

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

The compound could serve as a precursor in the synthesis of potential therapeutic agents. Its structural features, such as the pyrazolone core and the fluorophenyl group, are often found in molecules with significant biological activity. For instance, pyrazolone derivatives have been studied for their anti-inflammatory and analgesic properties . The presence of a fluorine atom can enhance the bioavailability and metabolic stability of pharmaceuticals, making this compound a valuable starting point for developing new medications.

Pharmacology: Drug Design and Development

In pharmacology, the compound’s unique structure could be utilized in drug design, particularly as a scaffold for creating selective receptor modulators. The aminoethyl side chain offers a site for further functionalization, potentially leading to the discovery of novel drugs with improved specificity and reduced side effects .

Biochemistry: Enzyme Inhibition Studies

Biochemically, this compound could be used to study enzyme interactions due to its potential to act as an enzyme inhibitor. The fluorophenyl group might interact with aromatic amino acids in the active sites of enzymes, while the pyrazolone moiety could form hydrogen bonds, potentially inhibiting enzyme activity and providing insights into enzyme mechanisms .

Materials Science: Organic Electronic Materials

In materials science, the compound’s conjugated system and electron-rich nitrogen atoms make it a candidate for organic electronic materials. It could be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) as part of the active layer, contributing to charge transport and light absorption properties .

Chemical Engineering: Catalyst Design

Chemical engineers could explore the use of this compound in catalyst design. Its structural rigidity and potential for electronic modulation through the fluorophenyl group could make it a part of catalyst systems that facilitate various chemical reactions, possibly improving efficiency and selectivity .

Environmental Science: Pollutant Detection

The compound’s fluorescent properties could be harnessed in environmental science for the detection of pollutants. Fluorophores containing the pyrazolone ring have been used in the development of chemosensors that detect heavy metals and organic pollutants in water sources .

Nuclear Medicine: Radiolabeling

In nuclear medicine, the compound could be modified for radiolabeling biomolecules. The fluorine atom can be substituted with its radioactive isotope, fluorine-18, to create tracers for positron emission tomography (PET) imaging, aiding in the diagnosis and research of diseases .

Analytical Chemistry: Chromatographic Standards

Lastly, in analytical chemistry, this compound could serve as a standard in chromatographic methods. Its unique structure allows for its use in calibrating systems or as a reference compound in the quantification of similar molecules in complex mixtures .

属性

IUPAC Name |

4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c12-8-3-1-7(2-4-8)10-9(5-6-13)11(16)15-14-10/h1-4H,5-6,13H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJAEYUXNNVSED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NN2)CCN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)

![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)

![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)